Product packaging for [(S)-beta-Methyl-2-methoxyphenethyl]amine(Cat. No.:CAS No. 1644120-27-3)

[(S)-beta-Methyl-2-methoxyphenethyl]amine

Cat. No.: B2934569
CAS No.: 1644120-27-3
M. Wt: 165.236
InChI Key: OSTZPSFPBMRGRP-MRVPVSSYSA-N
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Description

[(S)-beta-Methyl-2-methoxyphenethyl]amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B2934569 [(S)-beta-Methyl-2-methoxyphenethyl]amine CAS No. 1644120-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTZPSFPBMRGRP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques for S Beta Methyl 2 Methoxyphenethyl Amine

Chromatographic Separations and Enantiomeric Purity Assessment

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation of the desired molecule from impurities and its enantiomeric counterpart.

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of enantiomers and the determination of enantiomeric purity. uff.br The pharmaceutical industry and regulatory bodies like the FDA emphasize the development of single-enantiomer drugs due to the different pharmacological and toxicological profiles enantiomers can possess. wvu.eduamericanpharmaceuticalreview.com

For the resolution of methoxyphenamine (B1676417), a chiral stationary phase (CSP) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been successfully employed. nih.gov A study demonstrated that a CSP with N-CH₃ amide connecting groups provided a significantly better separation of methoxyphenamine enantiomers compared to one with N-H amide connecting groups, achieving a separation factor (α) of 1.42 and a resolution (Rₛ) of 4.22. nih.gov The N-methyl group and the 2-methoxyphenyl group of methoxyphenamine were identified as essential for this effective chiral recognition. nih.gov

The use of polysaccharide-based and macrocyclic antibiotic-based CSPs is also common for the enantioseparation of a wide range of pharmaceutical compounds. nih.gov The choice of the chiral selector and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the enantiomers.

Table 1: Chiral HPLC Parameters for Methoxyphenamine Resolution

ParameterValueReference
Chiral Stationary Phase(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid with N-CH₃ amide linkers nih.gov
Separation Factor (α)1.42 nih.gov
Resolution (Rₛ)4.22 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for the impurity profiling of pharmaceutical starting materials and active pharmaceutical ingredients (APIs). thermofisher.combrieflands.com It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net

In the context of phenethylamines, GC-MS is instrumental in identifying and quantifying impurities that may arise during synthesis or degradation. brieflands.com The electron ionization (EI) mass spectra of phenethylamines are characterized by specific fragmentation patterns. For many phenethylamine (B48288) derivatives, a key fragmentation is the cleavage of the Cβ-Cα bond. mdpi.com However, regioisomeric substituted phenethylamines can produce mass spectra with equivalent major fragments, making differentiation by mass spectrometry alone challenging. ojp.govchromatographytoday.com In such cases, the chromatographic separation provided by the GC component is essential for distinguishing between isomers. nih.gov

Impurity profiling is a mandatory step in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. thermofisher.comrroij.com GC-MS methods can be developed and validated for the quantitative determination of potential impurities. brieflands.com

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the analysis of a wide range of analytes, including amines. nih.govyoutube.com It offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. oup.commdpi.comnih.gov CE separates charged molecules based on their size-to-charge ratio in an electric field. youtube.com

For the analysis of amines, various CE methods can be employed. Derivatization with reagents like dansyl chloride is often used for primary amines to enhance detection, although this can alter the charge of the analyte. analyticaltoxicology.com Chiral separations are also achievable with CE by adding a chiral selector, such as a cyclodextrin, to the running buffer. mdpi.comcreative-proteomics.com This allows for the separation and quantification of enantiomers. wvu.edu

CE can be coupled with various detectors, including UV, laser-induced fluorescence (LIF), and mass spectrometry (MS), providing high sensitivity and selectivity. creative-proteomics.com CE-MS, in particular, combines the high separation efficiency of CE with the identification capabilities of MS, making it a valuable tool for the analysis of complex mixtures and the identification of unknown compounds. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. researchgate.net This technique allows for the determination of the elemental composition of a molecule and its fragments, which is crucial for structural elucidation and the differentiation of isomeric compounds that have the same nominal mass but different elemental compositions. algimed.comnih.gov

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, can achieve mass accuracy within a few parts per million (ppm). researchgate.netalgimed.com An acceptable mass accuracy is generally considered to be within 5 ppm of the theoretical mass. algimed.com This level of precision is often sufficient to confirm a molecular formula for compounds with molecular masses below 1000 amu. uci.edu

For phenethylamines, HRMS can be used to differentiate between isomers that may be difficult to distinguish using low-resolution mass spectrometry or other analytical techniques alone. acs.orgbohrium.com While HRMS can provide the elemental composition, the differentiation of positional isomers often requires additional information from fragmentation patterns or chromatographic separation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. wikipedia.org This method is particularly useful for elucidating the fragmentation pathways of molecules, which provides valuable structural information. nih.govcore.ac.uk

In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected in the first stage of mass analysis (MS1). wikipedia.org This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.org The resulting product ions are then analyzed in the second stage of mass analysis (MS2). wikipedia.org

The fragmentation of phenethylamines in electrospray ionization (ESI) has been studied, and it has been shown that β-methylphenylethylamines share common fragmentation pathways with amphetamines. nih.gov The study of fragmentation pathways is essential for the development of sensitive and specific analytical methods for the detection and identification of these compounds in various matrices. nih.gov Accurate mass measurements of fragment ions, obtained using HRMS, can further confirm the proposed fragmentation pathways. nih.govresearchgate.net

Table 2: Common Fragmentation Processes in Phenethylamine Analysis

Fragmentation ProcessDescriptionReference
α-cleavageBreakage of the bond adjacent to the nitrogen atom. mdpi.com
β-cleavageBreakage of the bond between the α and β carbons of the ethylamine (B1201723) side chain. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule.

For a comprehensive structural assignment of [(S)-beta-Methyl-2-methoxyphenethyl]amine, both ¹H and ¹³C NMR spectra are essential. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their coupling patterns (revealing neighboring protons). For a related compound, 2-methoxyphenethylamine (B1581544), characteristic proton signals are observed for the aromatic, ethylamine, and methoxy (B1213986) groups. chemicalbook.com

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. mdpi.com For complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, leading to an unambiguous structural assignment.

Determining the stereochemistry of chiral compounds is also possible with NMR, often through the use of chiral solvating agents or by derivatizing the analyte with a chiral reagent to form diastereomers, which will have distinct NMR spectra. uff.br

¹H NMR and ¹³C NMR Analysis for Molecular Framework Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy are foundational techniques for determining the molecular structure of this compound. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, a complete picture of the proton and carbon environments can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their proximity to neighboring protons. For this compound, the spectrum can be divided into three main regions: the aromatic region, the aliphatic side-chain region, and the methoxy region.

Aromatic Protons (δ 6.8-7.3 ppm): The four protons on the 1,2-disubstituted (ortho-substituted) benzene (B151609) ring typically appear as a complex multiplet. Their specific chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing alkylamine side chain.

Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and appear as a sharp singlet, as they have no adjacent protons to couple with.

Aliphatic Protons (δ 1.1-3.3 ppm): The protons on the aminopropane side chain exhibit distinct signals. The methyl group (β-CH₃) protons appear as a doublet due to coupling with the adjacent methine proton. The methine proton (β-CH) is expected to be a multiplet due to coupling with both the methyl and methylene (B1212753) protons. The two diastereotopic protons of the methylene group (α-CH₂) will appear as distinct multiplets, often referred to as an ABX system, due to coupling with the adjacent chiral center's methine proton. The amine (-NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.) and its electronic environment.

Aromatic Carbons (δ 110-158 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon atom bonded to the methoxy group (C-2) is significantly deshielded, appearing furthest downfield (~157 ppm), while the carbon attached to the alkyl side chain (C-1) also appears downfield (~128 ppm).

Methoxy Carbon (δ ~55 ppm): The carbon of the -OCH₃ group gives a characteristic signal in this region.

Aliphatic Carbons (δ 20-50 ppm): The three carbons of the side chain will have distinct chemical shifts. The methine carbon (β-C) will be in the range of 45-50 ppm, the methylene carbon (α-C) around 35-40 ppm, and the terminal methyl carbon (β-CH₃) will be the most shielded, appearing upfield around 20-25 ppm.

The following tables provide predicted chemical shift values based on data from structurally similar compounds and established chemical shift theory.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Aromatic H 6.80 - 7.30 Multiplet -
Methoxy (-OCH₃) ~3.85 Singlet -
Amine (-NH₂) 1.5 - 2.5 (variable) Broad Singlet -
Methine (β-CH) 3.10 - 3.30 Multiplet ~6-8
Methylene (α-CH₂) 2.60 - 2.85 Multiplet (dd) ~13, ~8

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ ppm)
C-2 (Ar-O) ~157.5
C-4 (Ar-H) ~127.8
C-6 (Ar-H) ~127.2
C-1 (Ar-Cα) ~128.5
C-5 (Ar-H) ~120.8
C-3 (Ar-H) ~110.5
Methoxy (-OCH₃) ~55.3
Methine (β-CH) ~48.0
Methylene (α-CH₂) ~38.5

Advanced 2D NMR Techniques for Connectivity and Stereochemical Confirmation

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the β-CH₃ protons to the β-CH proton, and the β-CH proton to the α-CH₂ protons. This confirms the sequence of the aliphatic side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons. For example, the doublet at ~1.15 ppm would show a cross-peak to the carbon signal at ~22.5 ppm, confirming their assignment as the β-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different parts of the molecule. Key correlations would include:

A cross-peak from the methoxy protons (~3.85 ppm) to the aromatic C-2 carbon (~157.5 ppm), confirming the position of the methoxy group.

Correlations from the α-CH₂ protons to the aromatic carbons C-1 and C-2, confirming the attachment point of the side chain to the ring.

Correlations from the β-CH₃ protons to both the β-CH and α-CH₂ carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. While less critical for connectivity in this molecule, it can provide conformational information and help confirm stereochemistry by observing through-space interactions between the side chain and the aromatic ring protons.

Together, these 2D NMR techniques provide irrefutable evidence for the structure of this compound, allowing for the complete and confident assignment of all ¹H and ¹³C signals.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations (stretching, bending).

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: As a primary amine (-NH₂), two distinct, medium-intensity bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching from the methyl, methylene, and methine groups will be observed as strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the 1590-1650 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1450 cm⁻¹ and 1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretching: The ether linkage (Ar-O-CH₃) will produce a strong, characteristic C-O stretching band, typically around 1230-1260 cm⁻¹ for the asymmetric stretch.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary Amine 3300 - 3400 (two bands) Medium
C-H Stretch (Aromatic) Aryl 3010 - 3100 Medium-Weak
C-H Stretch (Aliphatic) Alkyl 2850 - 2970 Strong
N-H Bend (Scissor) Primary Amine 1590 - 1650 Medium-Strong
C=C Stretch Aromatic Ring 1450 - 1600 Variable

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the 2-methoxyphenyl group.

The presence of the benzene ring gives rise to characteristic π → π* electronic transitions. Two main absorption bands are expected:

An intense band (the E₂-band) around 220 nm.

A less intense band (the B-band), often showing vibrational fine structure, around 270-280 nm.

The methoxy group (-OCH₃) acts as an auxochrome, a substituent that modifies the absorption of the chromophore. As an electron-donating group, it causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. The presence of the methoxy group would be expected to shift the B-band to approximately 275 nm. For comparison, the λmax for unsubstituted methamphetamine is typically observed around 259 nm. liverpool.ac.uk

Table of Compounds

Compound Name
This compound
(S)-1-(2-methoxyphenyl)propan-2-amine
2-Methoxyamphetamine
Methoxyphenamine
Benzene
Methamphetamine
1-(2-methoxyphenyl)-N-phenylmethanimine

Pharmacological Research Insights into S Beta Methyl 2 Methoxyphenethyl Amine Excluding Clinical Outcomes

Receptor Binding and Affinity Studies (In Vitro Models)

In vitro radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Research into the interaction of 2-methoxyamphetamine (2-MA) with serotonin (B10506) (5-HT) receptors indicates a relatively weak affinity for this system. In vitro binding studies using rat brain tissue have determined its affinity for broad classes of serotonin receptors. The compound displays a Kᵢ value of 3,500 nM for 5-HT₁ receptors and an even lower affinity for 5-HT₂ receptors, with a Kᵢ value of 8,130 nM. wikipedia.org

While specific data for 2-MA at the 5-HT₂A and 5-HT₂C subtypes are not extensively detailed in the available literature, studies on structurally related compounds, such as 4-alkoxy-2,5-dimethoxyamphetamines, have shown a general binding preference for the 5-HT₂A receptor over the 5-HT₂C receptor. frontiersin.org This suggests that the α-methyl group, a defining feature of the amphetamine structure, has a minor influence on the binding affinity for 5-HT₂A/2C receptors when compared to their phenethylamine (B48288) counterparts. frontiersin.org

Table 1: Binding Affinity of 2-Methoxyamphetamine for Serotonin Receptors
ReceptorKᵢ (nM)Reference
5-HT₁3,500 wikipedia.org
5-HT₂8,130 wikipedia.org

The interaction of [(S)-beta-Methyl-2-methoxyphenethyl]amine with adrenergic receptors has been explored primarily through comparisons with its N-methylated analog, methoxyphenamine (B1676417). Some research suggests that 2-MA may function as a β-adrenergic receptor agonist. wikipedia.org However, specific in vitro binding affinity data (Kᵢ values) for 2-MA at α or β-adrenergic receptor subtypes are not well-documented in the scientific literature. Studies on a range of related 4-alkoxy-2,5-dimethoxyamphetamines showed no significant binding to the α₁ₐ adrenergic receptor (Kᵢ > 6,500 nM) and only weak affinity for the α₂ₐ receptor for some analogs. frontiersin.org

Beyond the classical monoamine receptors, the pharmacology of amphetamine derivatives extends to other systems, such as the trace amine-associated receptor 1 (TAAR1) and sigma (σ) receptors.

Trace Amine-Associated Receptor 1 (TAAR1): While specific binding data for 2-MA at TAAR1 is not available, its structural relative, 3-methoxyamphetamine, is known to be a weak agonist at human TAAR1 with micromolar potency. wikipedia.org Furthermore, studies on other related amphetamine analogues have generally shown weak binding properties at rat TAAR1, with Kᵢ values typically in the 1,100–3,100 nM range. frontiersin.org

Sigma (σ) Receptors: There is no direct evidence from the reviewed literature describing the binding affinity of 2-MA for sigma receptor subtypes.

In Vitro Functional Assays and Cellular Mechanistic Studies

Functional assays move beyond simple binding to determine the cellular response a compound elicits upon binding to a receptor. These assays can classify a compound as an agonist (which activates the receptor), an antagonist (which blocks the receptor), or a modulator.

The primary mechanism of action described for 2-methoxyamphetamine is as a monoamine reuptake inhibitor and releasing agent, though it is noted to be substantially weaker in this regard than its parent compound, amphetamine. wikipedia.org

Regarding its direct receptor activity, functional data is sparse. The compound is suggested to act as a β-adrenergic receptor agonist , a property it may share with its N-methylated counterpart, methoxyphenamine. wikipedia.org However, detailed in vitro functional studies quantifying this activity (e.g., EC₅₀ or Eₘₐₓ values) are not specified in the available literature.

For the serotonin system, while direct functional data for 2-MA is lacking, related 2,5-dimethoxy-substituted amphetamines have been characterized as partial agonists at the 5-HT₂A receptor in functional assays measuring calcium flux. frontiersin.org No specific functional activity at dopamine (B1211576) receptors has been documented for 2-MA in the reviewed literature.

Table 2: Summary of Postulated Functional Activities for 2-Methoxyamphetamine
Receptor SystemPostulated ActivityNoteReference
Adrenergicβ-adrenergic receptor agonistInferred from similarity to methoxyphenamine; quantitative functional data not available. wikipedia.org
SerotoninPartial agonist (inferred)Activity inferred from related 2,5-dimethoxyamphetamines at 5-HT₂A; direct data for 2-MA not available. frontiersin.org

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Tyrosinase) in Cell-Free Systems or Non-Human Cell Lines

Detailed in vitro studies focusing specifically on the inhibitory activity of this compound against monoamine oxidase (MAO) and tyrosinase in cell-free systems are not extensively documented in publicly available research. However, the compound's structural class, the substituted phenethylamines, is known to interact with these enzyme systems.

Monoamine Oxidase (MAO): Monoamine oxidase inhibitors (MAOIs) are a class of compounds that block the action of MAO enzymes, which are responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govdrugs.com This inhibition increases the levels of these neurotransmitters in the brain. drugs.com MAO exists in two isoforms, MAO-A and MAO-B. nih.govwikipedia.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. wikipedia.org Both enzymes deaminate dopamine equally. wikipedia.org Structurally related phenethylamines have been investigated for their MAO-inhibiting properties. nih.gov For example, certain substituted p-aminophenethylamines show potent, reversible, and selective inhibition of MAO-A within serotonergic neurons in rat models. nih.gov However, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against MAO-A or MAO-B are not specified in the reviewed literature.

Tyrosinase: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps of melanin (B1238610) synthesis. nih.govnih.gov Its inhibition is a target for developing depigmentation agents used in cosmetics and treatments for hyperpigmentation disorders. nih.govmdpi.com Various natural and synthetic compounds, including phenolic and polyphenolic compounds that can chelate the copper ions in the enzyme's active site, have been identified as tyrosinase inhibitors. nih.gov While extensive research exists on tyrosinase inhibitors from various chemical classes, nih.govmdpi.comuitm.edu.my specific studies quantifying the direct inhibitory effect of this compound on tyrosinase activity in isolated enzyme systems were not found in the reviewed literature.

Modulation of Intracellular Signaling Pathways in Isolated Cells

Direct research on the modulation of specific intracellular signaling pathways by this compound in isolated cells is limited. However, insights can be drawn from studies on structurally analogous compounds, such as amphetamines.

Amphetamines are known to exert effects through the trace amine-associated receptor 1 (TAAR1), which is an intracellular G-protein coupled receptor (GPCR). nih.govnih.gov Activation of TAAR1 by amphetamines in dopamine neurons has been shown to trigger distinct downstream signaling cascades. nih.govnih.gov These studies, using cell lines and mouse models, demonstrate that intracellular TAAR1 couples to different Gα subunits to activate separate pathways:

Gαs Pathway: Coupling to the Gs alpha subunit leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). nih.govnih.gov This PKA activation appears to occur throughout the cell. nih.govnih.gov

Gα₁₃ Pathway: Coupling to the G13 alpha subunit stimulates the activation of the small GTPase RhoA. nih.govnih.gov This RhoA activation is reportedly concentrated in specific subcellular locations, particularly near the endoplasmic reticulum. nih.govnih.gov

Given that this compound is a methamphetamine analog, nih.govnih.gov it is plausible that it could engage similar intracellular targets like TAAR1 and modulate these G-protein-mediated signaling pathways. However, without direct experimental evidence, this remains an extrapolation based on structural similarity.

Preclinical Pharmacokinetic and Metabolic Studies (In Animal Models)

Pharmacokinetic studies in animal models provide foundational knowledge for understanding a compound's behavior in a biological system. umich.edu For phenethylamine derivatives structurally related to this compound, such as methiopropamine, research in C57BL/6 mice has shown rapid absorption and distribution into both the blood and the brain following intraperitoneal injection. nih.govmdpi.com In these studies, maximum brain concentrations were achieved within 10 minutes, indicating swift passage across the blood-brain barrier. mdpi.com The pharmacokinetic profile of methiopropamine was found to be very similar to that of methamphetamine. nih.govmdpi.com While specific absorption and distribution parameters for this compound are not detailed in the available literature, the data from analogous compounds suggest it likely undergoes rapid absorption and distribution, particularly to the central nervous system. nih.govmdpi.com

The metabolism of this compound, also known as methoxyphenamine (MP), has been investigated in rat models. nih.gov These studies have identified several key metabolic pathways mediated by cytochrome P-450 enzymes. nih.govnih.gov

The primary metabolic transformations observed in rats include:

O-demethylation: This process involves the removal of the methyl group from the methoxy (B1213986) substituent on the phenyl ring, yielding O-demethylmethoxyphenamine (ODMP). nih.govnih.gov

Aromatic Hydroxylation: A hydroxyl group is added to the phenyl ring, specifically at the 5-position, resulting in 5-hydroxymethoxyphenamine (B1197144) (5HMP). nih.govnih.gov

N-demethylation: This pathway involves the removal of the methyl group from the amine, producing N-demethylmethoxyphenamine (NDMP). nih.govnih.gov

Studies comparing rat strains that are models for human extensive metabolizers (Lewis rats) and poor metabolizers (Dark Agouti rats) of debrisoquine (B72478) have shown that O-demethylation and aromatic 5-hydroxylation are deficient in the poor metabolizer phenotype. nih.gov This suggests that the same cytochrome P-450 isozyme that metabolizes debrisoquine is also responsible for these two metabolic pathways for methoxyphenamine. nih.govnih.gov In contrast, N-demethylation appears to be controlled by a different P-450 isozyme, as this pathway was not significantly different between the two rat strains. nih.govnih.gov

Metabolic Pathways and Metabolites of this compound in Animal Models
Metabolic PathwayResulting MetaboliteMetabolite AbbreviationEnzyme System
O-demethylationO-demethylmethoxyphenamineODMPCytochrome P-450 (Debrisoquine-type)
Aromatic 5-hydroxylation5-hydroxymethoxyphenamine5HMPCytochrome P-450 (Debrisoquine-type)
N-demethylationN-demethylmethoxyphenamineNDMPCytochrome P-450 (Distinct from Debrisoquine-type)

Urinary excretion studies in rat models have provided a clear profile of how this compound and its metabolites are eliminated. nih.gov Following oral administration to Lewis and Dark Agouti rats, the parent compound and its primary metabolites were measured in urine collected over a 24-hour period. nih.gov

Significant differences were observed between the two strains, reflecting their different metabolic capacities:

Dark Agouti Rats (Poor Metabolizers): Excreted significantly more unchanged parent compound (methoxyphenamine) and less of the O-demethylated (ODMP) and 5-hydroxylated (5HMP) metabolites compared to the Lewis rats. nih.gov

Lewis Rats (Extensive Metabolizers): Excreted lower amounts of the parent drug and higher amounts of the ODMP and 5HMP metabolites. nih.gov

Urinary Excretion Profile in Rat Models (0-24h post-oral administration)
CompoundLewis Rats (Extensive Metabolizer Model)Dark Agouti Rats (Poor Metabolizer Model)
This compound (Parent Drug)Lower ExcretionHigher Excretion
O-demethylmethoxyphenamine (ODMP)Higher ExcretionLower Excretion
5-hydroxymethoxyphenamine (5HMP)Higher ExcretionLower Excretion
N-demethylmethoxyphenamine (NDMP)No significant differenceNo significant difference

Computational Chemistry and Theoretical Studies on S Beta Methyl 2 Methoxyphenethyl Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are foundational in computational chemistry, providing a means to solve the Schrödinger equation (or approximations of it) for a given molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are instrumental in determining the electronic structure and energy of a molecule, from which numerous other properties can be derived. daneshyari.com DFT, in particular, is widely used for its balance of accuracy and computational efficiency, making it suitable for studying molecules of the size and complexity of phenethylamine (B48288) derivatives. d-nb.info

A molecule's three-dimensional structure is critical to its function. For a flexible molecule like [(S)-beta-Methyl-2-methoxyphenethyl]amine, with several rotatable bonds, a multitude of conformations (spatial arrangements of atoms) are possible. Quantum chemical calculations can be used to perform a conformational analysis to identify the most stable geometries. daneshyari.comsmolecule.com

This process involves systematically rotating the molecule's single bonds and calculating the energy for each resulting conformation. The output is a potential energy surface that maps the energy as a function of these rotations. The low-energy points on this surface correspond to stable conformers. For this compound, key rotations would be around the Cα-Cβ bond and the bond connecting the ethylamine (B1201723) side chain to the phenyl ring. The presence of the beta-methyl and 2-methoxy groups would introduce steric and electronic effects that significantly influence the preferred conformations compared to unsubstituted phenethylamine.

Table 1: Illustrative Data from a Conformational Analysis of this compound This table is for illustrative purposes to show the type of data generated from such a study, as specific experimental or computational data for this exact compound is not readily available.

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol) Population (%)
1 60° 0.00 65
2 180° 1.20 25
3 -60° 2.50 10

The electronic structure of a molecule dictates its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule. smolecule.com This includes the calculation of atomic charges, which can indicate which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-donating methoxy (B1213986) group on the phenyl ring would be expected to influence the energy and localization of these orbitals. smolecule.com

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table is for illustrative purposes to show the type of data generated from such a study.

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy 0.5
HOMO-LUMO Gap 6.3

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding and predicting intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic attraction.

The MESP map is color-coded to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the nitrogen atom of the amine group and the oxygen of the methoxy group would be expected to be regions of negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with a biological target, such as a protein receptor. biomolther.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor). biomolther.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity.

For this compound, a likely biological target could be a neurotransmitter receptor or transporter, given its structural similarity to known psychoactive compounds. biomolther.org A docking study would aim to identify the most stable binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex. The stereochemistry of the (S)-enantiomer would be a critical factor in determining the specificity and nature of these interactions. biomolther.org

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations model the movement of atoms and molecules based on classical mechanics. This allows for an assessment of the stability of the predicted binding pose and a more refined estimation of the binding free energy.

An MD simulation of this compound bound to a receptor would reveal how the ligand and the protein's binding site residues adjust to each other. It can also help to identify important conformational changes in the receptor upon ligand binding. The results of these simulations can provide a more accurate prediction of the binding affinity and a deeper understanding of the molecular basis of the ligand's biological activity.

Table 3: Illustrative Binding Affinity Data for this compound with a Hypothetical Receptor This table is for illustrative purposes to show the type of data generated from such a study.

Docking Score (kcal/mol) Predicted Binding Affinity (Ki, nM) Key Interacting Residues
-8.5 50 Asp112, Phe320, Tyr88

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new or untested compounds, thereby guiding drug design and optimization efforts.

Development of Predictive Models for Biological Activity based on Molecular Descriptors

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of phenethylamines has been the subject of numerous QSAR studies. These studies provide a framework for understanding how predictive models for this compound could be developed. The general approach involves selecting a dataset of phenethylamine analogues with known biological activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build a regression model that correlates the descriptors with the activity.

Commonly employed statistical methods in the development of QSAR models for phenethylamine derivatives include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM). For instance, SVM has been successfully used to discriminate between agonist and antagonist activities of phenethylamines and to predict their potencies. Current time information in Rome, IT.

The development of a robust QSAR model is contingent on several factors, including the diversity of the training set of molecules, the accuracy of the biological data, and the appropriate selection of molecular descriptors. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the 3D conformation of the molecules and their interaction fields (steric and electrostatic) in relation to their biological activity. nih.govdrugdesign.org These models can provide intuitive 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov

A hypothetical QSAR model for a series of analogues of this compound would likely incorporate a combination of electronic, steric, and hydrophobic descriptors to achieve predictive accuracy. The quality and predictive power of such a model would be assessed through rigorous internal and external validation techniques.

Identification of Key Structural Descriptors Influencing Biological Activity

Based on QSAR studies of related phenethylamine derivatives, several key structural descriptors can be identified as being influential for their biological activity. These descriptors provide insight into the physicochemical properties that govern the interaction of these molecules with their biological targets, such as G-protein coupled receptors.

Electronic Descriptors: The electronic properties of the aromatic ring and the amine side chain are critical. The nature and position of substituents on the phenyl ring significantly impact the molecule's interaction with receptors. For example, the presence of electron-withdrawing or electron-donating groups can alter the electrostatic potential of the molecule, influencing binding affinity. nih.gov In some phenethylamine series, the removal of a methoxy group from the 2- or 5-position has been shown to decrease in vivo activity, suggesting an important electronic or steric contribution from this feature. nih.gov

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a crucial factor in the biological activity of phenethylamines. It influences the compound's ability to cross biological membranes and interact with hydrophobic pockets within the receptor binding site. QSAR studies on phenylisopropylamines have indicated that increased lipophilicity of substituents at the 4-position is associated with increased receptor affinity. nih.gov

Steric Descriptors: The size and shape of the molecule, as well as its substituents, play a significant role. The presence of the beta-methyl group in this compound, for instance, introduces a chiral center and restricts conformational flexibility, which can lead to stereoselective interactions with the receptor. 3D-QSAR studies often highlight the importance of steric fields, where bulky substituents may be favored in some regions of the binding pocket and disfavored in others. nih.gov

Topological and 3D Descriptors: More complex descriptors that capture the three-dimensional arrangement of atoms are also important. For example, 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, which are derived from a 3D representation of the molecule, have been found to be crucial in regulating the logP values of phenethylamines in QSAR models.

Descriptor ClassSpecific Descriptor ExamplesPotential Influence on Biological Activity
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions with the receptor binding site.
HydrophobicLogP, Molar refractivityAffects membrane permeability and hydrophobic interactions with the target.
StericMolecular weight, van der Waals volume, Sterimol parametersDetermines the fit of the molecule within the binding pocket.
TopologicalConnectivity indices, Shape indicesDescribes the branching and overall shape of the molecule.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions, when validated against experimental data, can provide a high degree of confidence in the assigned chemical structure and offer insights into the molecule's conformational preferences.

For this compound, theoretical spectroscopic data can be generated using quantum mechanical methods, most notably Density Functional Theory (DFT). mdpi.com By calculating the optimized molecular geometry and the corresponding electronic structure, it is possible to predict the chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies observed in an IR spectrum.

The process of validation involves a direct comparison of the computationally predicted spectrum with an experimentally obtained spectrum. A close agreement between the theoretical and experimental data serves to confirm the structure of the synthesized or isolated compound. Discrepancies between the predicted and experimental spectra can often be rationalized by considering environmental factors in the experiment (e.g., solvent effects, temperature) that may not have been fully accounted for in the computational model. mdpi.com

The table below illustrates a hypothetical comparison between predicted and experimental spectroscopic data for a phenethylamine derivative, showcasing the type of data that would be generated in such a study.

Spectroscopic TechniquePredicted Data (Computational)Experimental DataLevel of Agreement
¹H NMR (ppm)Calculated chemical shifts for each protonObserved chemical shifts from the experimental spectrumTypically within 0.1-0.3 ppm for most protons
¹³C NMR (ppm)Calculated chemical shifts for each carbonObserved chemical shifts from the experimental spectrumGenerally within 1-5 ppm for most carbons
IR (cm⁻¹)Calculated vibrational frequencies for key functional groups (e.g., N-H stretch, C-O stretch, aromatic C-H bend)Observed absorption bands in the experimental spectrumOften requires a scaling factor to be applied to the calculated frequencies for better agreement

The accuracy of these predictions is continually improving with the development of more sophisticated computational methods and basis sets. idc-online.com Machine learning approaches are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra. nih.gov The validation of computationally predicted spectroscopic data with experimental measurements is a cornerstone of modern chemical structure elucidation.

Enzymatic and Metabolic Pathways Involving Phenethylamines Beyond Human Physiology

Monoamine Oxidase (MAO) Mediated Metabolism in Non-Human Organisms or Models

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamines. nih.gov These enzymes, found on the outer mitochondrial membrane in most cell types, play a crucial role in the metabolism of both endogenous neurotransmitters and xenobiotic amines. nih.gov There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. nih.gov

In non-human organisms, the metabolism of phenethylamines by MAO can vary significantly between species. For instance, dopamine (B1211576) is primarily metabolized by MAO-A in rats, whereas MAO-B is the main enzyme for this process in vervet monkeys. nih.gov For phenethylamine (B48288), the parent compound of the substance , it is a substrate for both MAO-A and MAO-B, though it is preferentially metabolized by MAO-B. nih.gov

The structural modifications on [(S)-beta-Methyl-2-methoxyphenethyl]amine are expected to influence its interaction with MAO. The presence of a methyl group on the alpha-carbon of phenethylamine can transform a substrate into an MAO-A inhibitor. nih.gov Conversely, beta-methylation of the side chain, as seen in the subject compound, often directs selectivity towards MAO-B. researchgate.net

Studies on analogous compounds provide further clues. For example, in in vitro studies using rat lung mitochondrial preparations, β-phenylethylamine metabolism by MAO was observed. nih.gov The introduction of a methoxy (B1213986) group on the phenyl ring, as in the case of 3-methoxyamphetamine, has been studied in dogs and monkeys, revealing a complex metabolic profile. nih.gov While this is an alpha-methylated compound, it highlights the influence of ring substitutions on metabolism in these animal models.

Based on these findings, it is plausible that this compound is a substrate for MAO, likely with a preference for MAO-B due to the beta-methyl group. The 2-methoxy substitution would further modulate this interaction. The expected metabolic products from MAO-mediated activity would be the corresponding aldehyde, followed by further oxidation to a carboxylic acid or reduction to an alcohol.

Table 1: MAO Substrate Preferences for Selected Phenethylamines

Compound Preferred MAO Isoform Primary Metabolic Reaction
Phenethylamine MAO-B Oxidative deamination
Dopamine (in rats) MAO-A Oxidative deamination
Dopamine (in primates) MAO-B Oxidative deamination

Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism (in relevant non-human biological systems)

The Cytochrome P450 (CYP450) superfamily of enzymes is a primary player in the phase I metabolism of a vast array of xenobiotics, including drugs and other foreign compounds. nih.gov These enzymes are found in most tissues, with the highest concentration in the liver. They catalyze a variety of reactions, including hydroxylation, dealkylation, and oxidation.

The metabolism of phenethylamines by CYP450 enzymes in non-human systems has been documented for several related compounds. For example, the metabolism of 3-methoxyamphetamine has been investigated in dogs and monkeys, revealing metabolites formed through O-demethylation, aromatic hydroxylation, and side-chain oxidation. nih.gov Such transformations are characteristic of CYP450 activity. The specific CYP450 isoforms involved can differ between species, leading to variations in metabolic profiles. nih.gov For instance, CYP1A-mediated pathways are generally conserved across common experimental models, with the dog being a possible exception, while dogs appear to be a suitable model for CYP2D-dependent processes. nih.govbohrium.com

For this compound, the 2-methoxy group presents a likely site for O-demethylation by CYP450 enzymes. Aromatic hydroxylation at other positions on the phenyl ring is also a probable metabolic route. The beta-methyl group may also undergo oxidation. The specific metabolites produced would depend on the animal model and the predominant CYP450 isoforms expressed. Studies on heterocyclic aromatic amines in rodents and nonhuman primates have shown that cytochrome P450-mediated ring oxidation is a significant detoxification pathway. nih.govosti.gov

Table 2: Common CYP450-Mediated Reactions in Phenethylamine Metabolism

Reaction Type Description Potential Metabolite of this compound
O-Demethylation Removal of the methyl group from the methoxy substituent. 2-hydroxy-beta-methylphenethylamine
Aromatic Hydroxylation Addition of a hydroxyl group to the phenyl ring. Methoxy-hydroxy-beta-methylphenethylamine
Side-chain Oxidation Oxidation of the ethylamine (B1201723) side chain. Phenylacetone derivative

Biotransformation Studies in Microorganisms, Cell-Free Systems, or Isolated Enzymes

Microorganisms such as fungi and bacteria are capable of a wide array of chemical transformations and are often used as models for mammalian drug metabolism. nih.gov They can also be employed for the production of specific metabolites in larger quantities for further study.

The biotransformation of phenethylamines by microorganisms has been reported. For example, fungi from the Cunninghamella genus are known to metabolize amphetamine analogues through O-dealkylation and N-acetylation. nih.gov Strains of Cunninghamella echinulata have been shown to metabolize N-propylamphetamine into several compounds, including amphetamine itself. nih.gov The nematode Caenorhabditis elegans has been used to study the biotransformation of NBOMe-class phenethylamines, producing a significant number of metabolites. nih.gov

These studies suggest that microorganisms possess the enzymatic machinery to metabolize phenethylamines like this compound. The likely transformations would mirror those seen in mammalian systems, such as O-demethylation and hydroxylation, carried out by microbial cytochrome P450 enzymes or other oxidoreductases. Cell-free systems, utilizing isolated enzymes or subcellular fractions like microsomes, can also be employed to study specific metabolic pathways without the complexity of a whole-organism system. admescope.com

Potential for Biocatalysis in the Synthesis or Derivatization of Phenethylamines

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov For the production of chiral compounds such as this compound, enzymes provide high stereoselectivity, often yielding a single enantiomer. nih.gov

The synthesis of chiral amines is a significant area of interest in the pharmaceutical industry, and several enzymatic methods have been developed. nih.gov Transaminases (TAs), for example, can be used to convert a ketone precursor into the corresponding amine with high enantiopurity. For this compound, this would involve the amination of 2-methoxyphenylacetone.

Amine dehydrogenases (AmDHs) represent another class of enzymes that can synthesize chiral amines through the reductive amination of a ketone, using ammonia (B1221849) as the amino donor. nih.gov Protein engineering and directed evolution have been employed to create novel AmDHs with desired substrate specificities and stabilities. nih.gov Furthermore, imine reductases (IREDs) can catalyze the asymmetric reduction of an imine to form a chiral amine.

The derivatization of phenethylamines can also be achieved through biocatalysis. For instance, enzymes could be used to introduce new functional groups or modify existing ones, leading to a library of related compounds with potentially novel properties. The use of immobilized enzymes can further enhance the industrial applicability of these processes by allowing for enzyme reuse and continuous production. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Phenethylamine
Dopamine
Serotonin (B10506)
3-methoxyamphetamine
Amphetamine
N-propylamphetamine

Future Research Directions and Unexplored Avenues for S Beta Methyl 2 Methoxyphenethyl Amine

Development of Highly Selective Molecular Probes and Research Tools

A significant hurdle in elucidating the precise biological roles of [(S)-beta-Methyl-2-methoxyphenethyl]amine is the lack of highly selective molecular probes. Future research will likely focus on the design and synthesis of such tools to facilitate more accurate and reproducible studies of its cellular functions. The creation of high-quality chemical probes is essential for validating novel biological targets. These probes, which can be small molecules designed to selectively modulate a protein of interest, are crucial for translating genetic and biological findings into meaningful experimental evaluations of therapeutic interventions. nih.gov

The development of covalent probes, which form a permanent bond with their target, and degrader probes, which induce the degradation of a target protein, are particularly promising avenues. nih.gov For instance, molecular glue degraders are small molecules that promote the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The synthesis and screening of compound libraries, followed by rational modifications, can lead to the identification of potent and selective molecules. nih.gov A key aspect of developing these probes is the thorough assessment of their selectivity, including both degradation selectivity and binder selectivity for the protein of interest. nih.gov

Exploration of Novel Biological Targets and Mechanisms (in vitro and in animal models)

While the primary targets of many phenethylamines are known, the full spectrum of their biological interactions remains to be fully elucidated. Future in vitro and animal model studies will be crucial in identifying novel biological targets and downstream signaling pathways affected by this compound. Understanding these interactions is of major importance for unraveling the complex mechanisms that underlie its physiological effects. nih.gov

The use of various animal models in combination with a comprehensive "omics" toolbox can facilitate the identification of a wide range of biomarkers and potential therapeutic targets. nih.gov These approaches will allow researchers to investigate the progression of cellular and physiological changes induced by the compound, leading to a more complete understanding of its mechanism of action.

Advancements in Stereoselective Synthetic Methodologies for Scalability and Efficiency

The production of enantiomerically pure this compound is critical for its study and potential applications. Recent years have seen a growing demand for new chiral amino building blocks to expand the chemical space in drug discovery. nih.gov Consequently, future research will focus on developing more efficient and scalable stereoselective synthetic methods. Significant progress has been made in the enantioselective synthesis of chiral amines, many of which are based on catalytic asymmetric hydrogenation. acs.org

New developments in the synthesis and resolution of chiral 1-phenylethylamine (B125046) (α-PEA), a related compound, have been a focus of recent research. nih.gov These include improvements in reductive amination of acetophenones and the use of α-PEA as a chiral auxiliary in the diastereoselective synthesis of various compounds. nih.govmdpi.com Further advancements are expected from the development of novel chiral phosphorus ligands and other metal catalysts that have shown outstanding catalytic activity. nih.govacs.org Additionally, photocatalytic nickel-catalyzed cross-electrophile coupling strategies are emerging as a modular approach to assemble a broad range of β-phenethylamine derivatives. acs.org

Synthetic ApproachKey FeaturesPotential Advantages
Catalytic Asymmetric Hydrogenation Use of transition metal catalysts with chiral ligands. acs.orgHigh enantioselectivity for a wide range of substrates. nih.gov
Chiral Auxiliaries Employment of chiral molecules like α-PEA to direct stereoselective reactions. mdpi.comDiastereoselective synthesis of medicinal substances and natural products. nih.gov
Photocatalytic Cross-Electrophile Coupling Nickel-catalyzed reaction using visible light photoredox catalysis. acs.orgModular assembly of diverse β-phenethylamine scaffolds. acs.org

Application of Advanced '-Omics' Technologies for Systems-Level Understanding in Animal Models

To gain a holistic understanding of the biological effects of this compound, the application of advanced '-omics' technologies in animal models is indispensable. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound. bohrium.comfrontiersin.org By integrating these multi-omics datasets, researchers can identify key genes, proteins, and metabolic pathways that are modulated. nih.gov

The use of omics can help in the early prediction of toxicological endpoints, potentially reducing the number of animals and the duration of safety testing experiments. bohrium.com In animal breeding and improvement research, omics technologies have been shown to be useful in the genetic characterization of breeds and in identifying molecular signatures for selection. frontiersin.orgresearchgate.net This systems-level approach will be invaluable in constructing detailed molecular maps of the compound's activity and in identifying potential biomarkers of its effects. nih.gov

Integration of Artificial Intelligence and Machine Learning for De Novo Design of Phenethylamine (B48288) Analogs

AI/ML TechniqueApplication in Drug DesignPotential Outcome
Deep Reinforcement Learning Generates novel molecular structures with desired properties. nih.govTargeted chemical libraries with optimized characteristics. arxiv.org
Generative Adversarial Networks (GANs) Creates diverse and novel chemical entities. nih.govExploration of new chemical space for phenethylamine analogs.
Predictive Modeling Forecasts pharmacokinetic and pharmacodynamic properties. researchgate.netOptimized drug candidates with improved efficacy and safety profiles. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing enantiomerically pure [(S)-β-Methyl-2-methoxyphenethyl]amine, and how can chiral purity be validated?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-methoxyacetophenone derivatives using chiral catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity. Post-synthesis, chiral purity is validated using polarimetry coupled with chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase). For structural confirmation, ¹H and ¹³C NMR should resolve the β-methyl group’s stereochemistry (e.g., distinct splitting patterns for diastereotopic protons) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers optimize the separation of [(S)-β-Methyl-2-methoxyphenethyl]amine from its (R)-enantiomer during purification?

  • Methodological Answer : Use preparative chiral chromatography with cellulose-based stationary phases (e.g., Lux Cellulose-2) and ethanol/hexane gradients. Monitor enantiomeric excess (ee) via analytical HPLC. Alternatively, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can enhance separation efficiency. Validate purity using differential scanning calorimetry (DSC) to detect eutectic mixtures .

Q. What analytical techniques are critical for characterizing [(S)-β-Methyl-2-methoxyphenethyl]amine in complex matrices (e.g., biological samples)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and positive ionization mode is optimal. For metabolites, employ stable isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Nuclear Overhauser effect (NOE) NMR experiments can resolve spatial proximity of the β-methyl and methoxy groups in ambiguous spectra .

Advanced Research Questions

Q. How does the β-methyl stereochemistry influence [(S)-β-Methyl-2-methoxyphenethyl]amine’s binding affinity to serotonin receptors (e.g., 5-HT2C)?

  • Methodological Answer : Perform radioligand displacement assays using HEK293 cells expressing human 5-HT2C receptors. Compare IC₅₀ values of (S)- and (R)-enantiomers. Molecular docking simulations (e.g., AutoDock Vina) can model interactions between the β-methyl group and hydrophobic receptor pockets. Note that (S)-enantiomers often exhibit higher functional selectivity due to steric alignment with receptor subpockets .

Q. What metabolic pathways dominate [(S)-β-Methyl-2-methoxyphenethyl]amine’s biotransformation, and how do they differ across species?

  • Methodological Answer : Use in vitro microsomal assays (human vs. rat liver microsomes) with LC-MS/MS to identify phase I metabolites (e.g., O-demethylation at the 2-methoxy group) and phase II conjugates (glucuronidation). For in vivo studies, administer deuterated analogs to track urinary metabolites. Cross-species differences arise from cytochrome P450 isoform specificity (e.g., CYP2D6 in humans vs. CYP2C11 in rats) .

Q. How can researchers resolve contradictory data on the compound’s neuropharmacological effects (e.g., conflicting reports on dopamine release modulation)?

  • Methodological Answer : Standardize experimental models (e.g., optogenetically controlled striatal slices) to isolate presynaptic dopamine dynamics. Use fast-scan cyclic voltammetry (FSCV) for real-time dopamine quantification. Control for batch-to-batch enantiomeric purity variations, as even 5% (R)-enantiomer contamination can skew results .

Q. What strategies mitigate racemization during long-term storage of [(S)-β-Methyl-2-methoxyphenethyl]amine?

  • Methodological Answer : Store the compound in anhydrous, oxygen-free environments at -20°C. Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolytic racemization. Periodically assess ee via chiral HPLC. For solutions, use non-nucleophilic buffers (e.g., phosphate, pH 7.4) to minimize acid/base-catalyzed stereoinversion .

Data Contradiction Analysis

Q. Why do studies report varying EC₅₀ values for [(S)-β-Methyl-2-methoxyphenethyl]amine in 5-HT2A vs. 5-HT2C receptor assays?

  • Resolution : Discrepancies arise from receptor dimerization (e.g., 5-HT2A/2C heterodimers in native tissues vs. homodimers in transfected cells). Use β-arrestin recruitment assays (e.g., PathHunter) to quantify functional selectivity. Ensure consistent cell lines (e.g., CHO-K1 vs. HEK293) and transfection protocols across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.